

Physical and chemical properties of 4-Acetoxy-4'-pentyloxybenzophenone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Acetoxy-4'-pentyloxybenzophenone

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An In-Depth Technical Guide to 4-Acetoxy-4'-pentyloxybenzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **4-Acetoxy-4'-pentyloxybenzophenone**. Due to the limited availability of direct experimental data for this specific compound, this guide leverages information on closely related benzophenone derivatives and established principles of organic chemistry to predict its characteristics and outline relevant experimental protocols.

Chemical and Physical Properties

4-Acetoxy-4'-pentyloxybenzophenone, with the molecular formula $C_{20}H_{22}O_4$, is a derivative of benzophenone featuring an acetoxy group at the 4-position and a pentyloxy group at the 4'-position.^{[1][2]} These substitutions are expected to influence its physical and chemical properties, including its melting point, boiling point, and solubility.

Table 1: Physical and Chemical Properties of 4-Acetoxy-4'-pentyloxybenzophenone

Property	Value	Source
Molecular Formula	C ₂₀ H ₂₂ O ₄	[1][2]
Molecular Weight	326.39 g/mol	[1][2]
Predicted Boiling Point	466.3 ± 30.0 °C	[1]
Predicted Density	1.105 ± 0.06 g/cm ³	---
Melting Point	Not available. Expected to be a low-melting solid.	---
Solubility	Expected to be soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. Sparingly soluble in non-polar solvents like hexane and insoluble in water.	---
Appearance	Expected to be a white to off-white crystalline solid.	---

Spectroscopic Data (Predicted)

Detailed experimental spectra for **4-Acetoxy-4'-pentyloxybenzophenone** are not readily available in the public domain. However, based on the analysis of structurally similar compounds, the following spectroscopic characteristics can be predicted.

Table 2: Predicted Spectroscopic Data for 4-Acetoxy-4'-pentyloxybenzophenone

Technique	Expected Peaks/Signals
^1H NMR (CDCl_3)	δ ~7.8-8.0 (d, 2H, Ar-H ortho to C=O), δ ~7.2-7.4 (d, 2H, Ar-H ortho to acetoxy), δ ~6.9-7.1 (d, 2H, Ar-H ortho to pentyloxy), δ ~4.0 (t, 2H, -OCH ₂ -), δ ~2.3 (s, 3H, -OCOCH ₃), δ ~1.8 (m, 2H, -OCH ₂ CH ₂ -), δ ~1.4 (m, 4H, -(CH ₂) ₂ -), δ ~0.9 (t, 3H, -CH ₃)
^{13}C NMR (CDCl_3)	δ ~195 (C=O), δ ~169 (C=O, ester), δ ~163 (C-O, pentyloxy), δ ~154 (C-O, acetoxy), δ ~120-135 (aromatic carbons), δ ~68 (-OCH ₂ -), δ ~29, 28, 22 (-CH ₂ -), δ ~21 (-OCOCH ₃), δ ~14 (-CH ₃)
FT-IR (KBr, cm^{-1})	~1760 (C=O stretch, ester), ~1650 (C=O stretch, ketone), ~1600, 1500 (C=C stretch, aromatic), ~1200 (C-O stretch, ester), ~1150 (C-O stretch, ether)
Mass Spectrometry (EI)	Expected molecular ion peak $[\text{M}]^+$ at $m/z = 326$. Key fragment ions would correspond to the loss of the acetoxy group ($m/z = 267$), the pentyloxy group ($m/z = 241$), and characteristic benzoyl fragments.

Experimental Protocols

While a specific protocol for the synthesis of **4-Acetoxy-4'-pentyloxybenzophenone** is not published, a general and reliable method would involve a two-step process starting from 4-hydroxy-4'-pentyloxybenzophenone.

Synthesis of 4-Acetoxy-4'-pentyloxybenzophenone

This synthesis involves the acetylation of 4-hydroxy-4'-pentyloxybenzophenone.

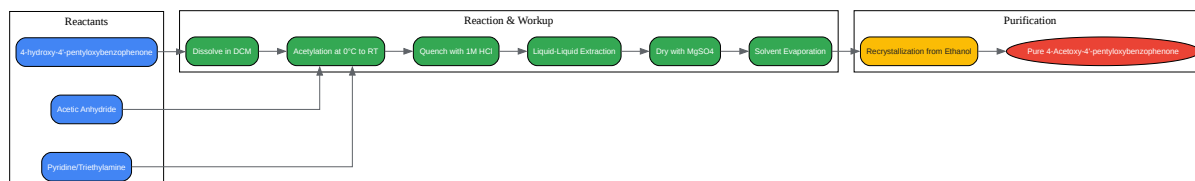
Materials:

- 4-hydroxy-4'-pentyloxybenzophenone

- Acetic anhydride
- Pyridine or triethylamine
- Dichloromethane (DCM)
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate solution (NaHCO_3)
- Brine
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Ethanol or methanol for recrystallization

Procedure:

- Dissolve 4-hydroxy-4'-pentyloxybenzophenone in dichloromethane in a round-bottom flask.
- Add pyridine or triethylamine (as a base and catalyst) to the solution.
- Cool the mixture in an ice bath.
- Slowly add acetic anhydride to the cooled solution with stirring.
- Allow the reaction to warm to room temperature and stir for several hours until completion (monitor by TLC).
- Quench the reaction by adding 1 M HCl.
- Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO_3 solution, and brine.
- Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by recrystallization from a suitable solvent such as ethanol or methanol to yield pure **4-Acetoxy-4'-pentyloxybenzophenone**.



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Caption: Synthetic workflow for **4-Acetoxy-4'-pentyloxybenzophenone**.

Characterization Methods

The successful synthesis and purity of the compound would be confirmed using a suite of standard analytical techniques.

Thin-Layer Chromatography (TLC):

- Stationary Phase: Silica gel 60 F₂₅₄
- Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 30:70 v/v).
- Visualization: UV light (254 nm) and/or staining with potassium permanganate.

Column Chromatography (for purification if recrystallization is insufficient):

- Stationary Phase: Silica gel (230-400 mesh).
- Eluent: A gradient of ethyl acetate in hexane.

Spectroscopic Analysis:

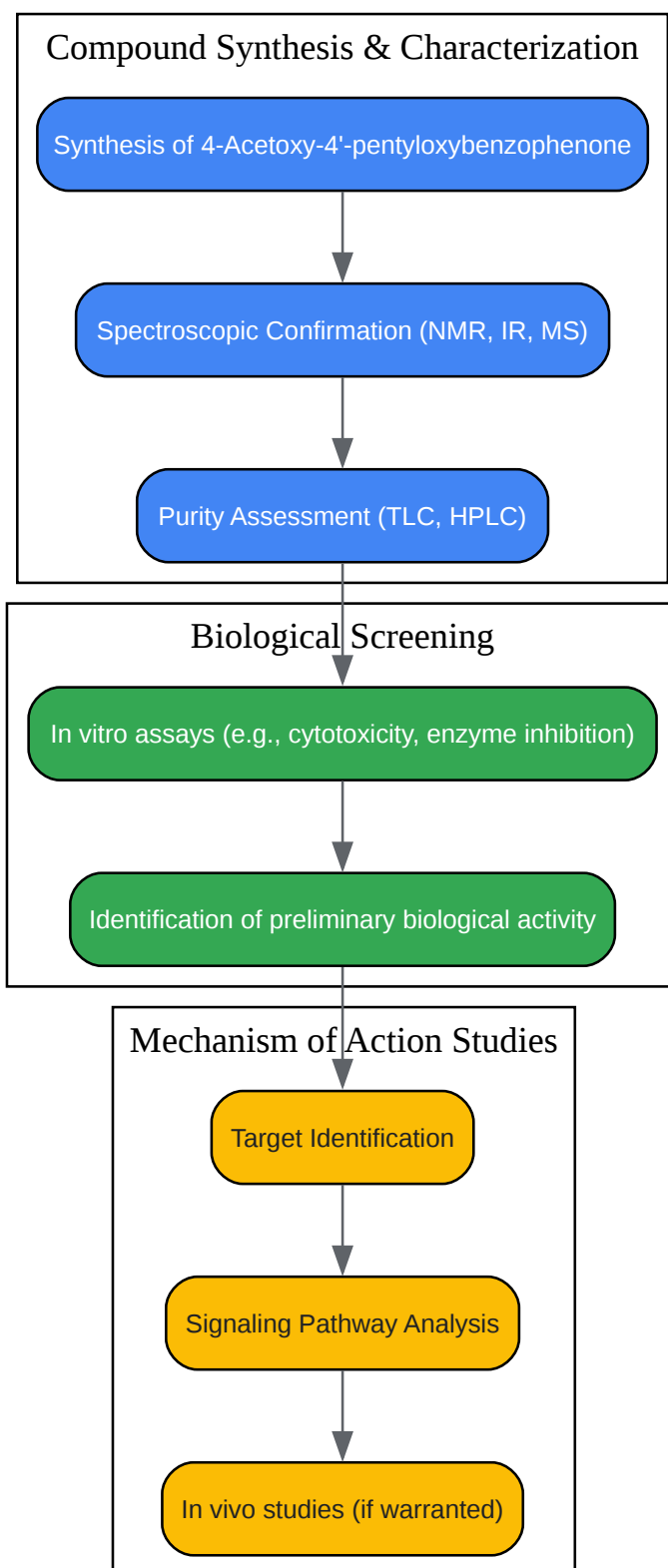
- NMR: ^1H and ^{13}C NMR spectra would be recorded on a 400 or 500 MHz spectrometer using deuterated chloroform (CDCl_3) as the solvent and tetramethylsilane (TMS) as an internal standard.
- FT-IR: The infrared spectrum would be obtained using a potassium bromide (KBr) pellet or as a thin film on a salt plate.
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Potential Applications and Signaling Pathways

Benzophenone derivatives are widely studied for their applications in medicinal chemistry and materials science. The presence of the acetoxy and pentyloxy groups in **4-Acetoxy-4'-pentyloxybenzophenone** may impart specific biological activities. While no specific signaling pathways have been elucidated for this compound, related benzophenones have been investigated for their potential as:

- Anticancer agents: Some benzophenone derivatives exhibit cytotoxic effects on cancer cell lines.
- Enzyme inhibitors: The benzophenone scaffold can be a starting point for the design of inhibitors for various enzymes.
- Photoinitiators: In materials science, benzophenones are used as photoinitiators in UV curing processes.

Further research would be required to determine the specific biological targets and signaling pathways modulated by **4-Acetoxy-4'-pentyloxybenzophenone**.



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Caption: A logical workflow for investigating the biological properties of the title compound.

Conclusion

This technical guide provides a foundational understanding of the physical and chemical properties of **4-Acetoxy-4'-pentyloxybenzophenone**. While direct experimental data is limited, the provided predictions and generalized experimental protocols offer a solid starting point for researchers and drug development professionals interested in this compound. Further empirical investigation is necessary to fully elucidate its properties and potential applications.

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References

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- To cite this document: BenchChem. [Physical and chemical properties of 4-Acetoxy-4'-pentyloxybenzophenone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1292310#physical-and-chemical-properties-of-4-acetoxy-4-pentyloxybenzophenone]

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